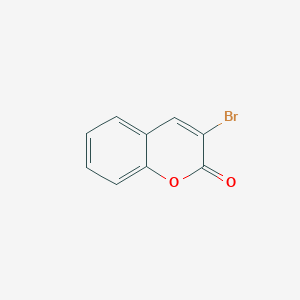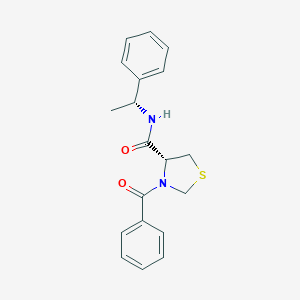
(4R)-3-Benzoyl-4-((R)-alpha-methylbenzylcarbamoyl)thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-3-Benzoyl-4-((R)-alpha-methylbenzylcarbamoyl)thiazolidine, also known as rosiglitazone, is a thiazolidinedione class of medication used to treat type 2 diabetes mellitus. It works by increasing the body's sensitivity to insulin, which helps to control blood sugar levels.
Mécanisme D'action
Rosiglitazone works by activating peroxisome proliferator-activated receptor-gamma (PPAR-gamma), a nuclear receptor that regulates glucose and lipid metabolism. PPAR-gamma activation leads to increased insulin sensitivity, enhanced glucose uptake, and improved lipid metabolism. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Rosiglitazone has been shown to have several biochemical and physiological effects, including:
1. Increased insulin sensitivity: Rosiglitazone increases insulin sensitivity by activating PPAR-gamma, which leads to enhanced glucose uptake and utilization.
2. Improved lipid metabolism: Rosiglitazone improves lipid metabolism by increasing the uptake and utilization of fatty acids.
3. Anti-inflammatory effects: Rosiglitazone has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4R)-3-Benzoyl-4-((R)-alpha-methylbenzylcarbamoyl)thiazolidinee in lab experiments include its well-established mechanism of action, extensive research data, and availability of commercial sources. However, there are also some limitations, including its potential toxicity, variable pharmacokinetics, and off-target effects.
Orientations Futures
There are several future directions for research on (4R)-3-Benzoyl-4-((R)-alpha-methylbenzylcarbamoyl)thiazolidinee, including:
1. Development of novel derivatives with improved efficacy and safety profiles.
2. Investigation of its potential uses in other diseases, such as cancer and cardiovascular diseases.
3. Identification of biomarkers for predicting its therapeutic response and toxicity.
4. Elucidation of its molecular mechanisms of action and off-target effects.
5. Evaluation of its long-term safety and efficacy in clinical settings.
Méthodes De Synthèse
The synthesis of (4R)-3-Benzoyl-4-((R)-alpha-methylbenzylcarbamoyl)thiazolidinee involves the condensation of 2-methylbenzylamine with 3-benzoylpropionic acid to form the intermediate (R)-3-benzoyl-4-(2-methylbenzylamino)butyric acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with thiazolidinedione to form (4R)-3-Benzoyl-4-((R)-alpha-methylbenzylcarbamoyl)thiazolidine.
Applications De Recherche Scientifique
Rosiglitazone has been extensively studied for its potential therapeutic uses in various diseases, including diabetes, cancer, and cardiovascular diseases. Several studies have reported its beneficial effects on insulin resistance, lipid metabolism, and inflammation. It has also been shown to have anti-tumor effects in various cancer cell lines and animal models. Moreover, (4R)-3-Benzoyl-4-((R)-alpha-methylbenzylcarbamoyl)thiazolidinee has been found to improve endothelial function and reduce the risk of cardiovascular events in patients with type 2 diabetes.
Propriétés
Numéro CAS |
134931-74-1 |
|---|---|
Nom du produit |
(4R)-3-Benzoyl-4-((R)-alpha-methylbenzylcarbamoyl)thiazolidine |
Formule moléculaire |
C19H20N2O2S |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
(4R)-3-benzoyl-N-[(1R)-1-phenylethyl]-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C19H20N2O2S/c1-14(15-8-4-2-5-9-15)20-18(22)17-12-24-13-21(17)19(23)16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,20,22)/t14-,17+/m1/s1 |
Clé InChI |
MEXWLVVJOPSWLN-PBHICJAKSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)NC(=O)[C@@H]2CSCN2C(=O)C3=CC=CC=C3 |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CSCN2C(=O)C3=CC=CC=C3 |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)C2CSCN2C(=O)C3=CC=CC=C3 |
Synonymes |
3-benzoyl-N-(1-phenylethyl)-4-thiazolidinecarboxamide RS 0481 RS-0481 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B148443.png)
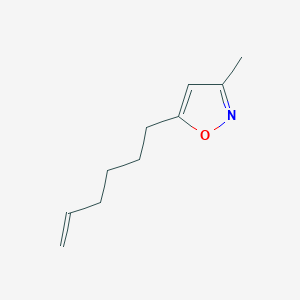

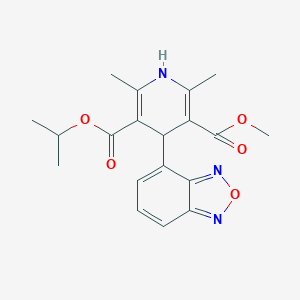
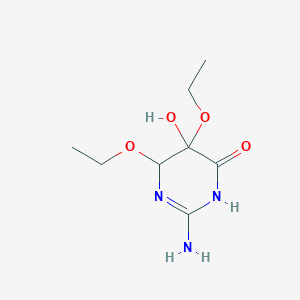
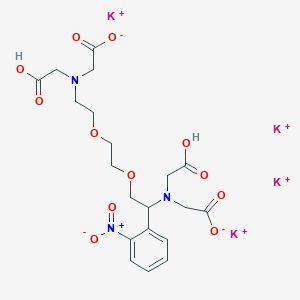
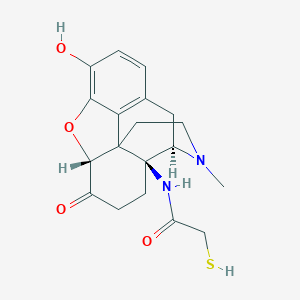
![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)
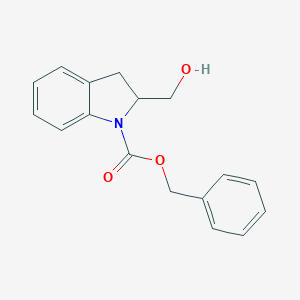
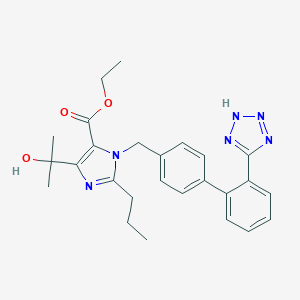
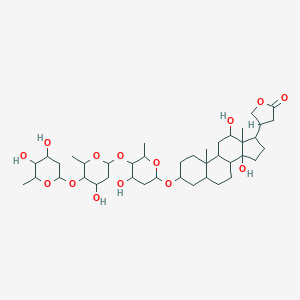
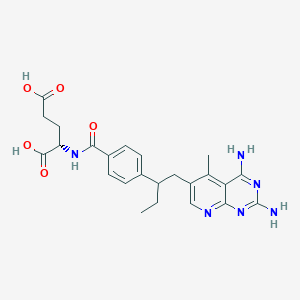
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B148510.png)
